molecular formula C5H15ClNO2P B6220986 2-[(dimethylphosphoryl)methoxy]ethan-1-amine hydrochloride CAS No. 2758006-16-3

2-[(dimethylphosphoryl)methoxy]ethan-1-amine hydrochloride

Cat. No. B6220986
CAS RN: 2758006-16-3
M. Wt: 187.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Dimethylphosphoryl)methoxy]ethan-1-amine hydrochloride (DMPME-HCl) is a small molecule compound that has been widely studied for its various properties and applications in the scientific research field. It is a colorless, odorless, crystalline solid that is highly soluble in water and most organic solvents. DMPME-HCl is a versatile compound that can be used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as an inhibitor in biochemical and physiological studies.

Mechanism of Action

2-[(dimethylphosphoryl)methoxy]ethan-1-amine hydrochloride has been shown to act as an inhibitor of several proteins and enzymes. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-[(dimethylphosphoryl)methoxy]ethan-1-amine hydrochloride has been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.
Biochemical and Physiological Effects
2-[(dimethylphosphoryl)methoxy]ethan-1-amine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and phospholipase A2. In addition, it has been shown to have an effect on the activity of several hormones, such as epinephrine, norepinephrine, and corticosteroids. It has also been shown to have an effect on the synthesis of several neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(dimethylphosphoryl)methoxy]ethan-1-amine hydrochloride for lab experiments is its high solubility in water and most organic solvents. This makes it easy to use and handle in the laboratory. In addition, 2-[(dimethylphosphoryl)methoxy]ethan-1-amine hydrochloride is a relatively stable compound and can be stored for long periods of time without significant degradation.
However, there are some limitations to using 2-[(dimethylphosphoryl)methoxy]ethan-1-amine hydrochloride for lab experiments. It is a relatively expensive compound, which can limit its use in some experiments. In addition, 2-[(dimethylphosphoryl)methoxy]ethan-1-amine hydrochloride can be toxic in high concentrations, so it should be handled with care in the laboratory.

Future Directions

There are several potential future directions for research involving 2-[(dimethylphosphoryl)methoxy]ethan-1-amine hydrochloride. One potential direction is to further study its effects on various proteins and enzymes, as well as its effects on the synthesis of various neurotransmitters. Another potential direction is to explore its potential applications in drug design and development. In addition, further research could be conducted to explore its potential uses in the development of novel therapeutic agents. Finally, further research could be conducted to explore its potential applications in the field of nanotechnology.

Synthesis Methods

2-[(dimethylphosphoryl)methoxy]ethan-1-amine hydrochloride can be synthesized by a two-step reaction. The first step involves the reaction of dimethyl phosphite with ethyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The second step is the hydrolysis of the resulting ester with hydrochloric acid. The reaction can be carried out in aqueous or organic solvents, with yields ranging from 80-90%.

Scientific Research Applications

2-[(dimethylphosphoryl)methoxy]ethan-1-amine hydrochloride has been extensively studied for its various applications in scientific research. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as an inhibitor in biochemical and physiological studies. It has also been used as a reagent for the synthesis of various compounds. In addition, 2-[(dimethylphosphoryl)methoxy]ethan-1-amine hydrochloride has been used to study the structure and function of proteins, as well as to study the mechanism of action of various drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(dimethylphosphoryl)methoxy]ethan-1-amine hydrochloride involves the reaction of 2-chloroethanol with dimethylphosphite to form 2-(dimethoxyphosphoryl)ethanol, which is then reacted with ethylenediamine to form 2-[(dimethylphosphoryl)methoxy]ethan-1-amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-chloroethanol", "dimethylphosphite", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "2-chloroethanol is reacted with dimethylphosphite in the presence of a base such as triethylamine to form 2-(dimethoxyphosphoryl)ethanol.", "2-(dimethoxyphosphoryl)ethanol is then reacted with ethylenediamine in the presence of a base such as sodium hydroxide to form 2-[(dimethylphosphoryl)methoxy]ethan-1-amine.", "2-[(dimethylphosphoryl)methoxy]ethan-1-amine is then reacted with hydrochloric acid to form the hydrochloride salt." ] }

CAS RN

2758006-16-3

Molecular Formula

C5H15ClNO2P

Molecular Weight

187.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.